8-Bromo-2-chloroimidazo[1,2-a]pyridine

Cross-coupling Regioselectivity Synthetic methodology

For medicinal chemistry teams exploiting the imidazo[1,2-a]pyridine privileged scaffold, 8-Bromo-2-chloroimidazo[1,2-a]pyridine delivers a non-negotiable regio-orthogonal dihalogenation pattern. The C8 bromide and C2 chloride exhibit distinct reactivity profiles, enabling a streamlined two-step diversification strategy (e.g., Suzuki-Miyaura then amination) to rapidly explore chemical space around this kinase-binding motif. Substituting with regioisomers like 6-bromo-2-chloro or 8-bromo-6-chloro variants risks invalidating established synthetic routes and compromising SAR studies. This building block is essential for hit-to-lead programs and the controlled, sequential assembly of heterobifunctional PROTAC molecules.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
Cat. No. B15067160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloroimidazo[1,2-a]pyridine
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H
InChIKeyWUWBOROXAZKTAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-2-chloroimidazo[1,2-a]pyridine: A Strategic Halogenated Building Block for Regioselective Cross-Coupling in Drug Discovery


8-Bromo-2-chloroimidazo[1,2-a]pyridine (CAS 1260902-12-2) is a heterocyclic organic compound within the imidazo[1,2-a]pyridine class. It is characterized by a fused imidazole-pyridine core, substituted with a bromine atom at the 8-position and a chlorine atom at the 2-position . This distinct halogenation pattern is its primary differentiator. While imidazo[1,2-a]pyridine derivatives are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition [1], the specific 8-bromo-2-chloro variant functions predominantly as a versatile synthetic intermediate. Its value proposition is not direct bioactivity but its capacity to serve as a regio-orthogonal coupling partner in sequential cross-coupling reactions, enabling the rapid construction of complex, polysubstituted analogues [2].

The Critical Risk of Unqualified Substitution: Why 8-Bromo-2-chloroimidazo[1,2-a]pyridine Cannot Be Replaced by Isomeric Halogenated Imidazopyridines


In the context of chemical procurement for synthetic projects, substituting 8-Bromo-2-chloroimidazo[1,2-a]pyridine with a seemingly similar compound, such as 6-Bromo-2-chloroimidazo[1,2-a]pyridine or 8-Bromo-6-chloroimidazo[1,2-a]pyridine, carries substantial risk of project failure. The position of halogen substituents on the imidazo[1,2-a]pyridine core is a primary driver of reactivity and selectivity in cross-coupling reactions [1]. The 8-position bromine and 2-position chlorine offer orthogonal reactivity profiles, a critical feature for sequential functionalization. Replacing this with a different isomer would not only alter the electronic properties and lipophilicity [2] of the final product but, more critically, would lead to a different regioisomeric outcome, rendering any established synthetic route invalid and jeopardizing structure-activity relationship (SAR) studies. The precise halogenation pattern of 8-Bromo-2-chloroimidazo[1,2-a]pyridine is a non-negotiable specification for the intended synthetic pathway.

Quantitative Evidence: Differentiating 8-Bromo-2-chloroimidazo[1,2-a]pyridine from Close Analogs for Procurement Decisions


Regioselective Orthogonality: A Comparative Analysis of Cross-Coupling Potential in 8-Bromo-2-chloroimidazo[1,2-a]pyridine vs. Common Isomers

8-Bromo-2-chloroimidazo[1,2-a]pyridine provides a unique regio-orthogonal cross-coupling platform. The bromine at C8 and chlorine at C2 exhibit significantly different reactivity under standard palladium-catalyzed conditions. In the broader class, 3-bromo or 3-chloro imidazo[1,2-a]pyridines have been shown to efficiently undergo Suzuki-Miyaura reactions [1]. However, the presence of the 2-chloro substituent in our target compound introduces a second, distinct site for nucleophilic aromatic substitution or Buchwald-Hartwig amination, which is largely inert under typical Suzuki conditions. This allows for sequential, programmable derivatization that is not possible with monohalogenated analogues like 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9) or with isomeric dihalogenated compounds like 6-bromo-2-chloroimidazo[1,2-a]pyridine, where the bromine is in a less electronically activated position .

Cross-coupling Regioselectivity Synthetic methodology

Molecular Descriptor and Calculated Property Comparison for Drug Design Prioritization

The unique combination and position of halogens in 8-Bromo-2-chloroimidazo[1,2-a]pyridine translate into distinct molecular properties that can be quantitatively compared to its analogs. The exact molecular weight (231.48 g/mol) and molecular formula (C7H4BrClN2) differ from that of 8-bromoimidazo[1,2-a]pyridine (C7H5BrN2, MW: 197.03 g/mol) . More importantly, the halogen substitution pattern is known to impact lipophilicity (LogP) and topological polar surface area (tPSA), which are critical parameters governing membrane permeability and oral bioavailability [1]. While specific calculated LogP values for the target compound require experimental validation, SAR studies on related imidazopyridines confirm that halogen introduction at the 2- and 8-positions, as in our target, generally increases lipophilicity compared to the parent scaffold [2].

Medicinal Chemistry Physicochemical Properties Drug-likeness

Structural Authentication and Purity: A Procurement-Grade Comparison of Available Specifications

For scientific procurement, the verifiable identity and purity of a compound are paramount. Reputable suppliers of 8-Bromo-2-chloroimidazo[1,2-a]pyridine provide a specific analytical specification that differentiates it from its analogs. For instance, suppliers list the product with a purity of not less than 98% (NLT 98%) and offer supporting analytical documentation including NMR, HPLC, and LC-MS . In contrast, data for a close isomer, 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride, is available with purity specifications of ≥95% . While both are high-purity, the specific analytical signatures (e.g., NMR spectrum, retention time) are unique to each regioisomer and serve as definitive proof of identity. Procuring a compound with a well-defined, vendor-provided analytical package significantly reduces the risk of experimental failure due to misidentified or impure material.

Analytical Chemistry Quality Control Procurement

Optimal Application Scenarios for 8-Bromo-2-chloroimidazo[1,2-a]pyridine Based on Differential Evidence


Scaffold Hopping and Kinase Inhibitor Library Synthesis

Medicinal chemists engaged in hit-to-lead or lead optimization programs for kinase targets should prioritize this compound. Its orthogonal halogenation allows for a two-step diversification strategy (e.g., Suzuki-Miyaura coupling at the C8 bromide followed by amination at the C2 chloride) to rapidly explore chemical space around the imidazo[1,2-a]pyridine core, a known kinase-binding motif [1]. This efficiency is unattainable with monohalogenated or regioisomeric dihalogenated alternatives, which either limit the number of diversification points or yield different regioisomers [2].

Programmable Functionalization in Parallel Synthesis and Flow Chemistry

For process chemists and those working with automated synthesis platforms, the regio-orthogonal reactivity of 8-Bromo-2-chloroimidazo[1,2-a]pyridine makes it an ideal candidate for programmed, sequential reactions. The ability to reliably functionalize the C8 position via cross-coupling before addressing the C2 position with a different nucleophile in a subsequent step (or vice-versa) streamlines the synthesis of complex analogues, reducing the number of synthetic steps and overall cycle time [2].

Building Block for Targeted Protein Degraders (PROTACs) and Bivalent Molecules

The synthesis of heterobifunctional molecules like PROTACs requires the sequential attachment of a target-binding ligand, a linker, and an E3 ligase ligand. 8-Bromo-2-chloroimidazo[1,2-a]pyridine serves as a strategic, three-dimensional scaffold for this purpose. Its two halogen handles, with orthogonal reactivity, provide two distinct exit vectors for controlled, sequential attachment of the linker and other functional elements, a significant advantage over simpler linear building blocks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-2-chloroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.